
5-amino-3-(cyanométhyl)-1-méthyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a polyfunctionalized pyrazole derivative. This compound is of significant interest due to its potential applications in synthetic organic chemistry and medicinal chemistry. It is known for its ability to form various heterocyclic compounds, which are valuable in the development of pharmaceuticals and other chemical products.
Applications De Recherche Scientifique
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Mécanisme D'action
Target of Action
It’s known that the compound can enter into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . These derivatives have been found to interact with various protein targets .
Mode of Action
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile interacts with its targets through condensation reactions. When it reacts with β-diketones and dibenzalacetone, it forms 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . In an acid medium, its reaction with cyanoguanidine leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .
Biochemical Pathways
The compound’s ability to form various polyheterocyclic pyrazole derivatives suggests that it may influence a range of biochemical processes .
Pharmacokinetics
Bioavailability parameters were predicted for the obtained products in silico .
Result of Action
The formation of various polyheterocyclic pyrazole derivatives suggests that it may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units. This compound interacts with various enzymes and proteins, facilitating the formation of complex heterocyclic structures. For instance, it reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacts with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These interactions highlight the compound’s ability to participate in diverse biochemical reactions, making it a valuable reagent in synthetic organic chemistry.
Cellular Effects
The effects of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enter into condensation reactions with β-diketones and dibenzalacetone, leading to the formation of polyheterocyclic pyrazole derivatives . These derivatives can impact cellular processes by interacting with specific proteins and enzymes, thereby altering cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . Additionally, the compound’s structure enables it to participate in nucleophilic substitution reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, leading to the formation of different polyheterocyclic derivatives . These transformations can impact the compound’s bioavailability and efficacy, making it essential to monitor its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical activity. The compound’s ability to form stable complexes with enzymes allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with specific proteins allows it to be efficiently transported and localized within cells . These interactions are critical for the compound’s bioavailability and efficacy, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific proteins and enzymes allows it to be directed to specific compartments or organelles within the cell . These interactions are crucial for the compound’s activity and function, highlighting the importance of understanding its subcellular localization in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile dimer with hydrazine. This reaction proceeds smoothly to yield the desired compound . Another method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Cyclization Reactions: It can form hexahydropyrazolo[1,5-a]quinazolines when reacted with 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.
Common Reagents and Conditions
Condensation Reactions: Typically involve β-diketones and dibenzalacetone in the presence of an acid medium.
Cyclization Reactions: Involve 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.
Major Products
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from condensation reactions.
Hexahydropyrazolo[1,5-a]quinazolines: Formed from cyclization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound with similar reactivity and applications.
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from the condensation reactions of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile.
Hexahydropyrazolo[1,5-a]quinazolines: Formed from the cyclization reactions of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile.
Uniqueness
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its high functionalization, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .
Propriétés
IUPAC Name |
5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNBVYKHUHEZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CC#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222221 | |
| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53871-49-1 | |
| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53871-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)





![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B1269187.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)
